Z-L-histidine benzyl ester
Overview
Description
Z-L-histidine benzyl ester is a derivative of the amino acid histidine, where the carboxyl group is esterified with benzyl alcohol. This compound is often used in peptide synthesis and as a biochemical reagent in various research applications. Its molecular formula is C21H21N3O4, and it has a molecular weight of 379.41 g/mol .
Mechanism of Action
Target of Action
Z-L-histidine benzyl ester, also known as Z-His-OBzl, is a biochemical used in proteomics research It’s known that histidine, a component of this compound, is a precursor to histamine, a critical mediator of ige/mast cell-mediated anaphylaxis, a neurotransmitter, and a regulator of gastric acid secretion .
Mode of Action
It’s known that histamine, which is synthesized from the amino acid histidine, is catalyzed by the enzyme histidine decarboxylase (hdc), which removes the carboxyl group from histidine . It’s plausible that Z-His-OBzl may interact with similar biochemical processes.
Biochemical Pathways
Z-His-OBzl may be involved in the biosynthesis of ergothioneine, a super antioxidant . Ergothioneine and mycothiol are low molecular mass redox protective thiols present in actinomycetes, particularly mycobacteria .
Pharmacokinetics
It’s known that the compound is used for research purposes , suggesting that it may have suitable bioavailability for experimental applications.
Result of Action
Given its potential involvement in the biosynthesis of ergothioneine , it may contribute to the antioxidant defense mechanisms in cells.
Action Environment
It’s known that the compound is stored at -15°c , suggesting that temperature may play a role in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-histidine benzyl ester typically involves the esterification of Z-L-histidine with benzyl alcohol. One common method is the use of trimethylchlorosilane (TMSCl) and methanol to esterify L-histidine . The reaction is carried out at room temperature, yielding high purity and good yields.
Industrial Production Methods: Industrial production of benzyl esters often involves catalytic processes. For example, tetrabutylammonium iodide (TBAI) can catalyze the esterification of alcohols via C(sp3)–H bond functionalization under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Z-L-histidine benzyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in an appropriate solvent.
Reduction: Reducing agents like LiAlH4 or NaBH4 in an inert solvent such as ether.
Major Products:
Hydrolysis: Z-L-histidine and benzyl alcohol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols and other reduced forms of the ester.
Scientific Research Applications
Z-L-histidine benzyl ester is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
L-histidine methyl ester: Another esterified form of histidine, used similarly in peptide synthesis.
L-glutamic acid γ-benzyl ester: Used in protein modifications and has a similar ester group.
Fluorohistidine: A fluorinated derivative of histidine, used in medicinal chemistry.
Uniqueness: Z-L-histidine benzyl ester is unique due to its specific esterification with benzyl alcohol, which provides stability and selectivity in biochemical reactions. Its use as a protecting group in peptide synthesis is particularly valuable, allowing for the construction of complex peptide structures without undesired side reactions .
Properties
IUPAC Name |
benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUWDHSSVSZBJZ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426715 | |
Record name | Z-L-histidine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20794-07-4 | |
Record name | Z-L-histidine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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